

# Chemical structure and properties of Candicine Chloride

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## Compound of Interest

Compound Name: Candicine Chloride

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## An In-depth Technical Guide to Candicine Chloride

**Abstract:** **Candicine chloride** is a naturally occurring quaternary ammonium salt, classified as an alkaloid, with a phenethylamine skeleton.<sup>[1]</sup> It is the N,N,N-trimethyl derivative of the biogenic amine tyramine.<sup>[1]</sup> Found in various plants such as barley and *Stapelia gigantea*, it has demonstrated notable biological activity, primarily characterized by neuromuscular blockade.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of **candicine chloride**, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, outlines experimental protocols for its synthesis and pharmacological evaluation, and visualizes its proposed mechanism of action.

## Chemical Structure and Properties

Candicine is characterized by a quaternary ammonium cation and a phenol group.<sup>[1]</sup> The positive charge on the nitrogen atom is balanced by an anion, most commonly chloride or iodide.<sup>[1]</sup> The IUPAC name for the cation is 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium.<sup>[1]</sup>

Chemical Structure:

- Formula: C<sub>11</sub>H<sub>18</sub>ClNO<sup>[2]</sup>
- SMILES: C--INVALID-LINK--(CCC1=CC=C(C=C1)O)C.[Cl-]<sup>[2]</sup>

- InChI Key: PTOJXIKSKSASRB-UHFFFAOYSA-O (for the cation)[4]

The molecule consists of a p-hydroxyphenylethyl group attached to a quaternary ammonium nitrogen with three methyl substituents.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of Candicine and its chloride salt.

Property	Value	Source
Molecular Weight	215.72 g/mol	[2]
Cation Molecular Weight	180.27 g/mol	[4][5]
Melting Point	285 °C (decomposition)	[1]
Appearance	Colorless solid	[1]
Solubility (Water)	Highly soluble	[1]
Solubility (DMSO)	50 mg/mL (277.36 mM)	[5]
LC50 (Brine Shrimp)	923 µg/mL	[1]

## Experimental Protocols

### Synthesis of Candicine Chloride

A classical and established method for the synthesis of candicine involves the N-methylation of hordenine.[1]

Protocol:

- N-methylation of Hordenine: Hordenine (p-hydroxyphenylethyldimethylamine) is treated with an excess of a methylating agent, typically methyl iodide (CH<sub>3</sub>I), in a suitable solvent. This reaction converts the tertiary amine group of hordenine into a quaternary ammonium salt, yielding candicine iodide.

- **Anion Exchange:** The resulting candicine iodide is then converted to **candicine chloride**. This is achieved by treating an aqueous solution of candicine iodide with silver chloride (AgCl). The silver iodide (AgI) precipitates out of the solution, leaving **candicine chloride** in the aqueous phase.
- **Purification:** The precipitated silver iodide is removed by filtration. The aqueous solution of **candicine chloride** can then be concentrated and the product crystallized, typically by the addition of a less polar solvent like ethanol or acetone, followed by cooling. The resulting crystals are collected by filtration and dried under vacuum.

## Pharmacological Evaluation on Isolated Tissues

The neuromuscular and autonomic effects of **candicine chloride** have been investigated using isolated tissue preparations.<sup>[1]</sup>

Protocol for Isolated Guinea Pig Ileum Assay:

- **Tissue Preparation:** A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O<sub>2</sub>, 5% CO<sub>2</sub>).
- **Recording:** One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a slight resting tension.
- **Drug Administration:** **Candicine chloride** is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve. Contractions are recorded.
- **Antagonist Studies:** To investigate the mechanism of action, the experiment is repeated after pre-treating the tissue with specific receptor antagonists (e.g., atropine for muscarinic receptors, hexamethonium for nicotinic ganglionic receptors, tubocurarine for neuromuscular nicotinic receptors) before adding **candicine chloride**.<sup>[1]</sup> A reduction in the contractile response in the presence of an antagonist suggests the involvement of the corresponding receptor system.

## Mechanism of Action and Signaling

The pharmacological profile of **candicine chloride** indicates that it acts as a neuromuscular blocking agent and interacts with the cholinergic nervous system.[1] In rabbits, intravenous administration produced respiratory and cardiovascular disturbances, consistent with neuromuscular blockade.[1]

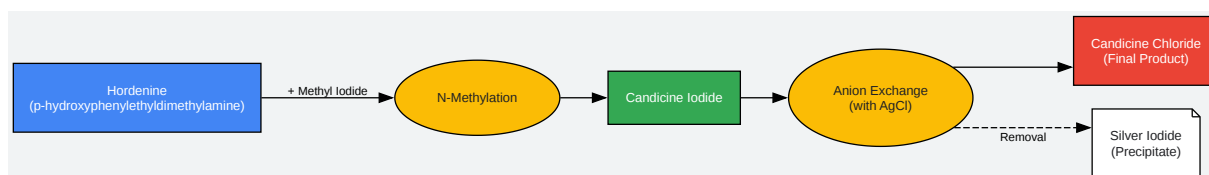
Studies on isolated tissues provide further insight:

- Guinea Pig Atrium: Candicine caused a decrease in the amplitude and rate of contractions. These effects were enhanced by eserine (an acetylcholinesterase inhibitor) and inhibited by atropine (a muscarinic antagonist), suggesting a muscarinic receptor-mediated mechanism. [1]
- Guinea Pig Ileum: It produced contractions that were inhibited by atropine, hexamethonium (a ganglionic nicotinic antagonist), tubocurarine (a neuromuscular nicotinic antagonist), and cocaine.[1] This complex inhibition pattern suggests that candicine may act at multiple sites, including nicotinic and muscarinic receptors, to produce its effects.

The primary mechanism appears to be a blockade of neuromuscular transmission, leading to muscle paralysis. Its effects on autonomic ganglia and smooth muscle suggest a broader interaction with cholinergic signaling.

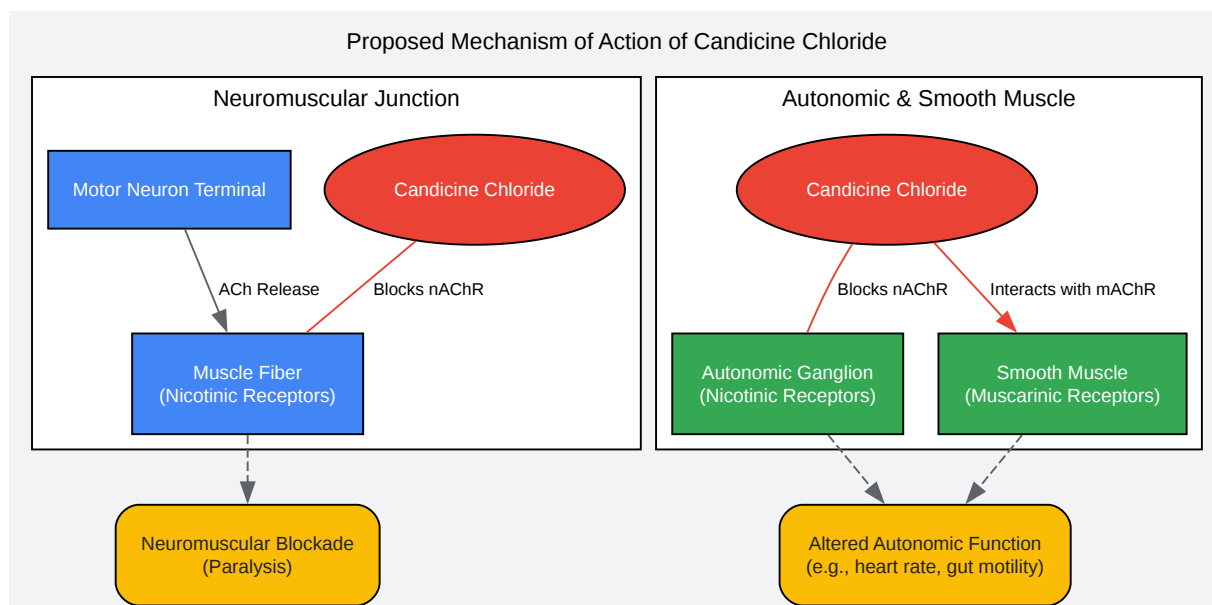
## Visualizations

Below are diagrams illustrating the synthesis workflow and the proposed mechanism of action of **Candicine Chloride**.



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Caption: Synthesis workflow for **Candicine Chloride** from Hordenine.



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Caption: Proposed sites of action for **Candicine Chloride**.

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